An In-depth Technical Guide to Citrinin-Producing Fungal Species
An In-depth Technical Guide to Citrinin-Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin that poses a significant concern for food safety and public health due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1] First isolated from Penicillium citrinum, this secondary metabolite is now known to be produced by a variety of fungal species belonging to the genera Penicillium, Aspergillus, and Monascus.[2][3] These fungi are common contaminants of stored grains, fruits, and other food products, leading to the potential for citrinin to enter the human food chain.[2][3] This technical guide provides a comprehensive overview of citrinin-producing fungal species, including quantitative production data, detailed experimental protocols, and an exploration of the biosynthetic and regulatory pathways governing its synthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.
Citrinin-Producing Fungal Species
Citrinin production has been identified in a range of fungal species across three main genera. The most notable producers are listed below.
Penicillium Species
The genus Penicillium is a major source of citrinin contamination. Key citrinin-producing species include:
-
Penicillium citrinum : This is the species from which citrinin was first isolated and remains one of the most well-known producers.[4][5] It is frequently found on citrus fruits, cereals, and spices.[4][6]
-
Penicillium verrucosum : This species is a significant producer of both citrinin and ochratoxin A, often co-contaminating cereal crops.[2][6]
-
Penicillium expansum : Known primarily as a post-harvest pathogen of apples and pears, P. expansum can also produce citrinin in addition to patulin.[2][6]
-
Other Penicillium species : Several other species have been reported to produce citrinin, including P. viridicatum, P. lividum, P. fellutanum, P. implicatum, P. jensenii, P. canescens, P. purpurescens, P. roqueforti, and P. thomii.[7]
Aspergillus Species
Several species within the genus Aspergillus are also capable of producing citrinin. These include:
-
Aspergillus niger : While more commonly associated with other mycotoxins, some strains of A. niger are reported to be significant producers of citrinin.[8][9]
-
Aspergillus terreus : This species is a known producer of various secondary metabolites, including citrinin.[2][10]
-
Aspergillus niveus : This species has been identified as a citrinin producer.[10][11]
-
Other Aspergillus species : Citrinin production has also been attributed to A. carneus, A. fumigatus, A. ostianus, A. awamori, and A. parasiticus.[2][8][9]
Monascus Species
Species of the genus Monascus are widely used in the production of red fermented rice and other food colorants. However, some strains are also known to produce citrinin.
-
Monascus purpureus : This species is a well-documented producer of citrinin, which can be an undesirable contaminant in red mold rice products.[12][13]
-
Monascus ruber : Similar to M. purpureus, this species can also produce citrinin.[2][12][13]
Quantitative Data on Citrinin Production
The production of citrinin by different fungal species is highly variable and influenced by factors such as the fungal strain, substrate, temperature, pH, and water activity. The following tables summarize quantitative data on citrinin production from various studies.
Table 1: Citrinin Production by Penicillium Species
| Fungal Species | Substrate/Medium | Temperature (°C) | Citrinin Yield | Reference |
| Penicillium citrinum NRRL 5907 | 2% Yeast Extract, 5% Sucrose | Not Specified | 1.7 g/L | [10] |
| Penicillium citrinum HR-087 | Optimized Liquid Medium | Not Specified | 9.62 g/L | [2] |
| Penicillium verrucosum | Rice | 20 | 74.8 ± 5.7 µg/kg | [14] |
| Penicillium verrucosum | Wheat | 20 | 45.2 ± 3.1 µg/kg | [14] |
| Penicillium verrucosum | Barley | 20 | 58.6 ± 4.5 µg/kg | [14] |
| Penicillium aurantiogriseum | Culture Media | Not Specified | 5-22 ppb | [15][16] |
Table 2: Citrinin Production by Aspergillus Species
| Fungal Species | Substrate/Medium | Temperature (°C) | Citrinin Yield | Reference |
| Aspergillus niger | Czapek's Medium | Room Temperature | 1655.91 ppb | [17] |
| Aspergillus foetidus | Czapek's Medium | Room Temperature | 0.06 ppb | [17] |
| Aspergillus ochraceus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |
| Aspergillus fumigatus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |
| Aspergillus niveus | Czapek's Medium | Room Temperature | 500-1000 ppb | [17] |
Table 3: Citrinin Production by Monascus Species
| Fungal Species | Substrate/Medium | Temperature (°C) | Citrinin Yield | Reference |
| Monascus purpureus M9 | Liquid Medium (dark) | Not Specified | 288 µg/g | [5] |
| Monascus purpureus M9 | Liquid Medium (15 min/d blue light) | Not Specified | 363 µg/g | [5] |
| Monascus purpureus YY-1 (wild-type) | Rice | 30 | 49.17 ± 2.64 µg/g | [18] |
| Monascus purpureus (mutant) | Rice | 30 | 1.38 ± 0.22 µg/g | [18] |
| Monascus ruber | Glucose Medium (10 g/L) | Not Specified | Absent | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of citrinin-producing fungi.
Fungal Cultivation for Citrinin Production
Objective: To culture fungal species under conditions that promote the production of citrinin for subsequent analysis.
Materials:
-
Fungal isolate of interest (e.g., Penicillium citrinum)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., 2% Yeast Extract with 5% Sucrose, or Czapek's medium)[10][17]
-
Sterile flasks
-
Incubator
Procedure:
-
Inoculate the fungal isolate onto PDA plates and incubate at 25-30°C for 5-7 days to obtain a mature sporulating culture.
-
Prepare a spore suspension by adding sterile water with a wetting agent (e.g., 0.05% Tween 80) to the surface of the PDA plate and gently scraping the spores with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁶ spores/mL).
-
Inoculate sterile liquid culture medium in flasks with the spore suspension.
-
Incubate the flasks at the optimal temperature for citrinin production for the specific species (e.g., 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-21 days).[19]
-
Harvest the culture by separating the mycelium from the culture broth by filtration. The broth and/or mycelium can then be used for citrinin extraction.
Citrinin Extraction
Objective: To extract citrinin from fungal cultures or contaminated food matrices.
Materials:
-
Fungal culture broth or finely ground contaminated sample
-
Extraction solvent (e.g., methanol, acetonitrile, or a mixture such as acetonitrile-water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Chloroform or Ethyl acetate
-
Rotary evaporator
Procedure (Liquid-Liquid Extraction):
-
Acidify the fungal culture filtrate to approximately pH 3 with HCl.
-
Extract the acidified filtrate multiple times with an equal volume of ethyl acetate or chloroform in a separatory funnel.
-
Pool the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Re-acidify the aqueous layer and re-extract with the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to concentrate the citrinin extract.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.
Citrinin Detection and Quantification
Objective: To separate, identify, and quantify citrinin in an extract.
Instrumentation:
-
HPLC system with a fluorescence detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5). The ratio can be isocratic (e.g., 50:50 v/v) or a gradient.[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Injection Volume: 20-100 µL.
-
Detector: Fluorescence detector with excitation at approximately 331 nm and emission at 500 nm.[7][15]
-
Quantification: Based on a calibration curve prepared from citrinin standards of known concentrations.
Objective: A semi-quantitative method for the detection of citrinin.
Materials:
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform-acetone-ethanol-water, 60:40:10:1 v/v/v/v)[8][9]
-
UV lamp (365 nm)
Procedure:
-
Spot the concentrated extract and citrinin standards onto the TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent.
-
After the solvent front has reached the desired height, remove the plate and air dry.
-
Visualize the citrinin spots under a UV lamp at 365 nm. Citrinin will appear as a yellow fluorescent spot.
-
Compare the intensity of the sample spot to the standard spots for semi-quantitative estimation.
Objective: A rapid and sensitive immunoassay for the quantification of citrinin.
Principle: This is typically a competitive ELISA where citrinin in the sample competes with a citrinin-enzyme conjugate for binding to a limited number of anti-citrinin antibody-coated wells.
General Procedure:
-
Add citrinin standards or sample extracts to the antibody-coated microtiter wells.
-
Add the citrinin-enzyme conjugate to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The color intensity is inversely proportional to the citrinin concentration in the sample. A standard curve is used for quantification.[5][11][12][13][14]
Molecular Biology Techniques
Objective: To disrupt a specific gene in the citrinin biosynthesis cluster to study its function.
General Procedure (for Aspergillus or Penicillium):
-
Construct a knockout cassette: This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene.
-
Protoplast preparation: Generate protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.
-
Transformation: Introduce the knockout cassette into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.
-
Selection: Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin) to isolate transformants that have integrated the cassette.
-
Screening: Use PCR and Southern blot analysis to screen the transformants for homologous recombination events where the target gene has been replaced by the knockout cassette.
-
Phenotypic analysis: Analyze the knockout mutant for its ability to produce citrinin compared to the wild-type strain.
Biosynthesis and Signaling Pathways
Citrinin Biosynthetic Pathway
Citrinin is a polyketide, synthesized via a complex enzymatic pathway. The core of this pathway is a polyketide synthase (PKS), a large multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units. In Monascus ruber, the biosynthesis originates from a tetraketide, whereas in Penicillium and Aspergillus species, it is believed to originate from a pentaketide.[20][21] The genes encoding the enzymes for citrinin biosynthesis are organized in a gene cluster.
The key genes in the citrinin biosynthesis cluster include:
-
pksCT (or citS) : Encodes the polyketide synthase.
-
Genes for tailoring enzymes : These include oxidoreductases, dehydrogenases, and oxygenases that modify the polyketide backbone to form the final citrinin molecule.
-
Regulatory genes : Transcription factors that control the expression of the other genes in the cluster.
Signaling Pathways Regulating Citrinin Production
The biosynthesis of citrinin is tightly regulated by various signaling pathways that respond to environmental cues.
-
pH Signaling: The ambient pH is a critical factor influencing citrinin production. The Pal/PacC signaling pathway is a conserved mechanism in fungi that senses and responds to changes in pH. The transcription factor PacC is a key regulator in this pathway. In acidic conditions, which generally favor mycotoxin production, PacC is in an inactive form. Under alkaline conditions, PacC is proteolytically processed to an active form that represses the expression of genes involved in the production of acidic secondary metabolites like citrinin.[2][13]
-
Nitrogen Regulation: The availability and type of nitrogen source significantly impact citrinin biosynthesis. Nitrogen metabolite repression is a global regulatory system in fungi that ensures the preferential utilization of favored nitrogen sources like ammonium and glutamine. The GATA transcription factor AreA is a central regulator of this process. Under nitrogen-limiting conditions, AreA is activated and can upregulate the expression of genes involved in the utilization of alternative nitrogen sources, and in some cases, secondary metabolite biosynthesis gene clusters.[1][4][5][8]
-
Carbon Source Regulation: The type of carbon source available can also influence citrinin production. For instance, glucose has been shown to promote citrinin production in P. citrinum compared to sucrose.[18] This is likely mediated by carbon catabolite repression, a regulatory mechanism that involves the transcription factor CreA.
-
Other Signaling Pathways: Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and the cyclic AMP (cAMP) signaling pathway, are known to be involved in the regulation of secondary metabolism in fungi in response to various stresses and developmental cues.[22][23][24][25][26][27][28] Their specific roles in regulating citrinin biosynthesis are an active area of research.
Conclusion
The production of citrinin by various fungal species presents a significant challenge to food safety and human health. A thorough understanding of the biology of these fungi, the factors influencing toxin production, and the underlying molecular mechanisms is crucial for the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on citrinin-producing fungi, with a focus on quantitative data, experimental protocols, and the intricate network of biosynthetic and regulatory pathways. It is anticipated that this information will be a valuable resource for researchers and professionals working to address the challenges posed by this important mycotoxin. Further research into the signaling pathways and the development of robust and rapid detection methods will continue to be critical areas of investigation.
References
- 1. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function of pH-dependent transcription factor PacC in regulating development, pathogenicity, and mycotoxin biosynthesis of phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Transcriptomic Analysis of Key Genes Involved in Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells (Journal Article) | OSTI.GOV [osti.gov]
- 12. The Effect of Blue Light on the Production of Citrinin in Monascus purpureus M9 by Regulating the mraox Gene through lncRNA AOANCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of pH and carbon to nitrogen ratio on mycotoxin production by Alternaria alternata in submerged cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of citrinin biosynthesis in Monascus purpureus: Impacts on growth, morphology, and pigments production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 23. KEGG PATHWAY: map04010 [genome.jp]
- 24. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. "Signaling via cAMP in fungi: interconnections with mitogen-activated p" by James Kronstad, Adriana De Maria et al. [digitalcommons.unl.edu]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. journals.asm.org [journals.asm.org]
